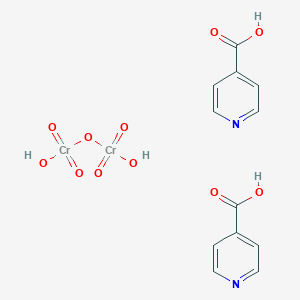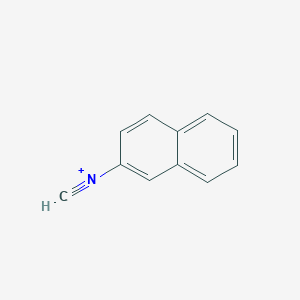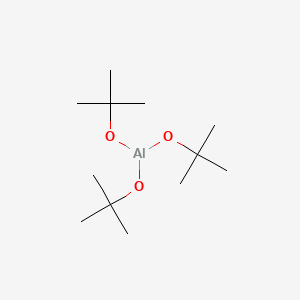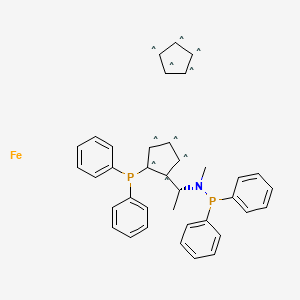
Bismuth(III) molybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth(III) molybdate is a compound composed of bismuth, molybdenum, and oxygen. It is known for its excellent catalytic properties, particularly in the selective oxidation and ammoxidation of hydrocarbons. This compound has been extensively studied and utilized in various industrial applications due to its high selectivity and activity .
Méthodes De Préparation
Bismuth(III) molybdate can be synthesized through several methods, including:
Co-precipitation: This is the most popular method, where bismuth and molybdenum precursors are mixed in an aqueous solution, followed by precipitation and calcination.
Solid-state reaction: This involves mixing solid bismuth and molybdenum compounds, followed by heating at high temperatures to form the desired product.
Sol-gel method: This technique involves the formation of a gel from a solution containing bismuth and molybdenum precursors, followed by drying and calcination.
Hydrothermal synthesis: This method involves reacting bismuth and molybdenum precursors in a high-pressure, high-temperature aqueous solution.
Analyse Des Réactions Chimiques
Bismuth(III) molybdate undergoes various chemical reactions, including:
Oxidation: It is widely used as a catalyst for the selective oxidation of hydrocarbons, such as propylene to acrolein.
Ammoxidation: This reaction involves the conversion of hydrocarbons to nitriles in the presence of ammonia.
Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed from these reactions are acrolein, acrylonitrile, and other valuable industrial chemicals .
Applications De Recherche Scientifique
Bismuth(III) molybdate has a wide range of scientific research applications, including:
Catalysis: It is extensively used as a catalyst in the selective oxidation and ammoxidation of hydrocarbons.
Energy storage: This compound has been explored for use in high-performance asymmetric supercapacitors due to its excellent electrochemical properties.
Environmental remediation: It has been investigated for its photocatalytic activity in the degradation of organic pollutants.
Material science: This compound is studied for its unique structural and electronic properties, making it a candidate for various advanced material applications.
Mécanisme D'action
The mechanism by which bismuth(III) molybdate exerts its catalytic effects involves the activation of oxygen molecules on its surface, which then participate in the oxidation of hydrocarbons. The compound’s structure allows for the efficient transfer of electrons, facilitating the catalytic process . The molecular targets and pathways involved include the activation of oxygen and the formation of reactive oxygen species, which are crucial for the oxidation reactions .
Comparaison Avec Des Composés Similaires
Bismuth(III) molybdate is often compared with other metal molybdates, such as:
Cobalt molybdate: Known for its use in hydrodesulfurization catalysts.
Nickel molybdate: Used in hydrogenation and hydrocracking catalysts.
Iron molybdate: Employed in the oxidation of methanol to formaldehyde.
This compound stands out due to its high selectivity and activity in the oxidation and ammoxidation of hydrocarbons, making it a preferred choice for these reactions .
Propriétés
Formule moléculaire |
Bi2Mo3O12 |
|---|---|
Poids moléculaire |
897.8 g/mol |
Nom IUPAC |
bis[(dioxo(oxobismuthanyloxy)molybdenio)oxy]-dioxomolybdenum |
InChI |
InChI=1S/2Bi.3Mo.12O |
Clé InChI |
NJCRYJVCAARZQB-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)





